molecular formula C10H10N2O2 B1443276 5,7-dimethyl-4-nitro-1H-indole CAS No. 1190314-35-2

5,7-dimethyl-4-nitro-1H-indole

Cat. No. B1443276
M. Wt: 190.2 g/mol
InChI Key: MTODENNQRUCIFR-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-nitro-1H-indole is an organic compound with the molecular formula C10H10N2O2 . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and drugs .


Molecular Structure Analysis

The molecular structure of 5,7-dimethyl-4-nitro-1H-indole consists of a benzene ring fused with a pyrrole ring, which is a characteristic of indole compounds . The compound has two methyl groups attached to the 5th and 7th carbon atoms and a nitro group attached to the 4th carbon atom .


Physical And Chemical Properties Analysis

5,7-Dimethyl-4-nitro-1H-indole has a molecular weight of 190.20 . The compound’s specific physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Nitrosation Reactions : 5,7-dimethyl-4-nitro-1H-indole is reactive in nitrosation reactions, a process significant in aromatic electrophilic substitution. This reactivity is crucial for forming various nitroso-compounds, highlighting its potential in synthetic organic chemistry (Challis & Lawson, 1973).
  • Nucleophilic Addition Reactions : It also undergoes nucleophilic addition reactions, forming diverse 3-substituted-2-nitroindoles. These reactions expand the range of indole derivatives accessible for further research and application in synthetic chemistry (Pelkey, Barden, & Gribble, 1999).

Biological Activity Studies

  • Antimicrobial, Antiinflammatory, and Antiproliferative Activities : Derivatives of 5,7-dimethyl-4-nitro-1H-indole have been synthesized and studied for their potential antimicrobial, antiinflammatory, and antiproliferative activities. These studies are important for discovering new therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).
  • Photosystem II Inhibitors : Research has also been conducted on indole derivatives as photosystem II inhibitors. These compounds could have applications in weed control and understanding photosynthesis inhibition mechanisms (Souza et al., 2020).

Advanced Materials and Applications

  • Electrochromic Properties : The electrochromic properties and microkinetic behaviour of indole derivatives, including those related to 5,7-dimethyl-4-nitro-1H-indole, have been explored. These properties are vital for developing advanced materials like smart windows and display technologies (Zhu et al., 2014).

Safety And Hazards

The safety data sheet for 5,7-Dimethyl-4-nitro-1H-indole suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Indole derivatives, including 5,7-dimethyl-4-nitro-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on the development of new organic electronic devices, such as OLEDs and organic solar cells, and new photodynamic therapy treatments for cancer.

properties

IUPAC Name

5,7-dimethyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-5-7(2)10(12(13)14)8-3-4-11-9(6)8/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTODENNQRUCIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694652
Record name 5,7-Dimethyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-4-nitro-1H-indole

CAS RN

1190314-35-2
Record name 5,7-Dimethyl-4-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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